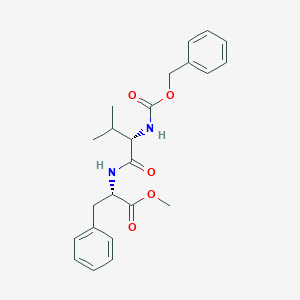

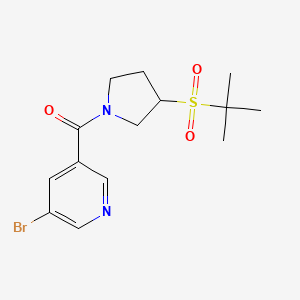

5-(Thiophen-2-yl)isoxazole-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Thiophen-2-yl)isoxazole-3-carbohydrazide (5-TIC) is a synthetic compound that has recently been studied for its potential applications in various scientific research fields. 5-TIC has been found to possess a range of biological activities, including anti-inflammatory and anti-cancer properties. In

Scientific Research Applications

Antimicrobial and Antitubercular Activities

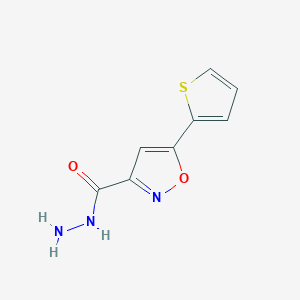

Isoxazole clubbed 1,3,4-oxadiazole derivatives, synthesized from reactions involving 5-(thiophen-2-yl)isoxazole-3-carbohydrazide, have demonstrated significant antimicrobial and antitubercular properties. These compounds exhibited good antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, comparable to the standard Ampicillin. Moreover, some derivatives were found to be effective antitubercular agents against M. tuberculosis H37Rv. The molecular docking studies provided insights into the inhibition of the MurD ligase enzyme, underlying these biological activities (Shingare et al., 2018).

Anticancer Properties

Several derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety, synthesized through convergent synthetic methods involving this compound, were studied for their anticancer properties. These compounds were tested against cell lines like HepG2, Caco-2, and PANC-1, showing promising cytotoxic effects, particularly compound 7b against Caco-2 cell line and 7e against HepG2 (Adimule et al., 2014).

Anti-Inflammatory and Analgesic Agents

Research on benzothiophenes as anti-inflammatory and analgesic agents has highlighted the potential of derivatives synthesized from this compound. These compounds demonstrated significant potency as anti-inflammatory and anti-nociceptive agents, indicating their potential therapeutic use in related conditions (Fakhr et al., 2009).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of various compounds involving this compound have been extensively studied. These studies provide valuable information on the molecular and crystal structures of these compounds, contributing to the understanding of their chemical and biological properties (Prabhuswamy et al., 2016).

Immunosuppressive Properties

New isoxazole derivatives synthesized from this compound have shown potential immunosuppressive properties. The compounds were tested in various in vitro models using human cells, showing inhibition of proliferation in peripheral blood mononuclear cells and differential toxicity against the A549 cell line. These findings suggest a proapoptotic action that could account for the immunosuppressive action in the studied models (Mączyński et al., 2018).

Antiviral Activities

Some derivatives of this compound have been evaluated for their antiviral activities. In particular, a study reported that certain compounds reduced the number of viral plaques of Herpes simplex type-1 (HSV-1), indicating their potential as antiviral agents (Dawood et al., 2011).

properties

IUPAC Name |

5-thiophen-2-yl-1,2-oxazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c9-10-8(12)5-4-6(13-11-5)7-2-1-3-14-7/h1-4H,9H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONIOLDTDNNOKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90004-25-4 |

Source

|

| Record name | 5-(2-THIENYL)-3-ISOXAZOLECARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

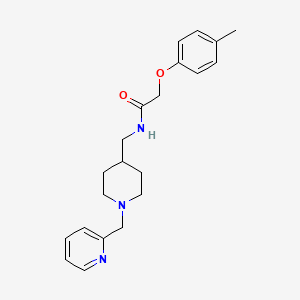

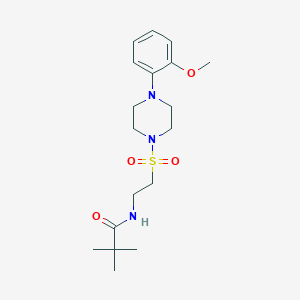

![N-cyclopropyl-1-(3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2397646.png)

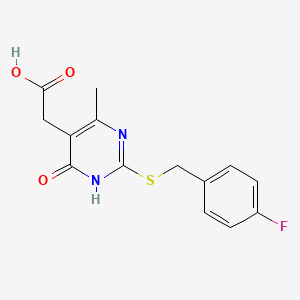

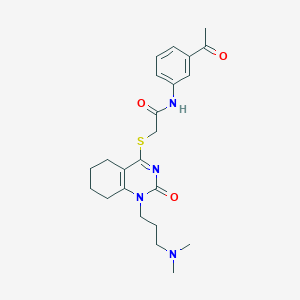

![5-methyl-6-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2397654.png)

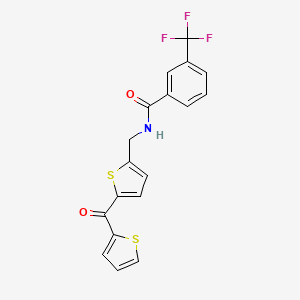

![2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2397661.png)

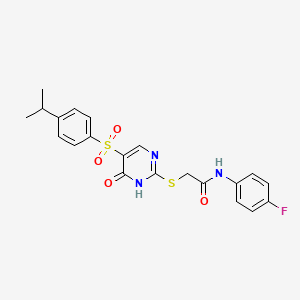

![4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2397663.png)